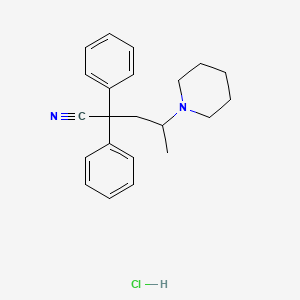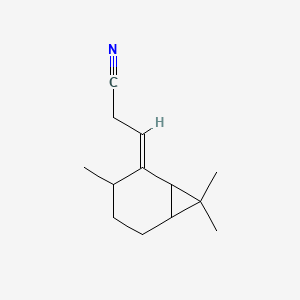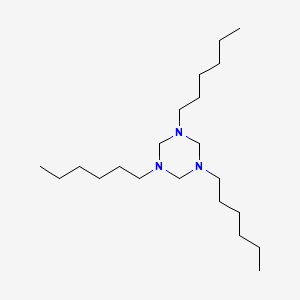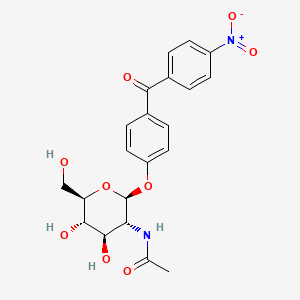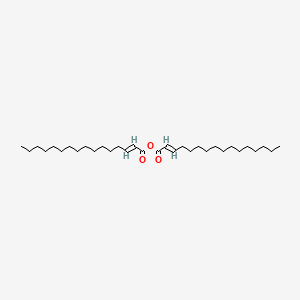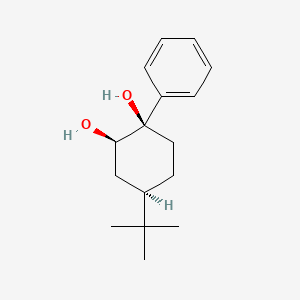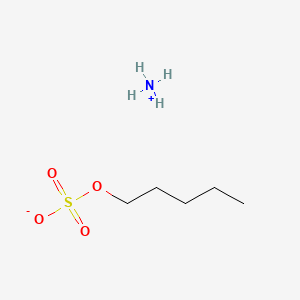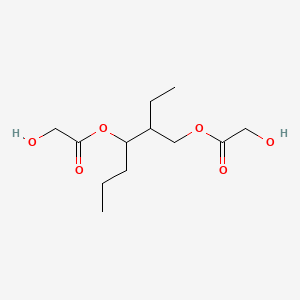
2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) is an organic compound with the molecular formula C12H22O6 It is a bis(hydroxyacetate) ester derived from 2-ethyl-1-propyl-1,3-propanediol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) typically involves the esterification of 2-ethyl-1-propyl-1,3-propanediol with glycolic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of 2-ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo esterification under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for the reduction of esters.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used, such as amides or thioesters.
科学研究应用
2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: The compound can be used in the production of specialty chemicals and materials, such as plasticizers and surfactants.
作用机制
The mechanism of action of 2-ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release glycolic acid and 2-ethyl-1-propyl-1,3-propanediol. These products can then participate in further biochemical reactions, such as glycolysis and the citric acid cycle, contributing to cellular metabolism and energy production.
相似化合物的比较
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: A related compound with similar chemical properties but different esterification patterns.
1,3-Propanediol: A simpler diol that can also form esters but lacks the ethyl and propyl substituents.
Glycolic acid: A common hydroxy acid that can form esters with various alcohols, including 2-ethyl-1-propyl-1,3-propanediol.
Uniqueness
2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
71849-92-8 |
|---|---|
分子式 |
C12H22O6 |
分子量 |
262.30 g/mol |
IUPAC 名称 |
[2-ethyl-3-(2-hydroxyacetyl)oxyhexyl] 2-hydroxyacetate |
InChI |
InChI=1S/C12H22O6/c1-3-5-10(18-12(16)7-14)9(4-2)8-17-11(15)6-13/h9-10,13-14H,3-8H2,1-2H3 |
InChI 键 |
YYCXYHFAXBDFPP-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(CC)COC(=O)CO)OC(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


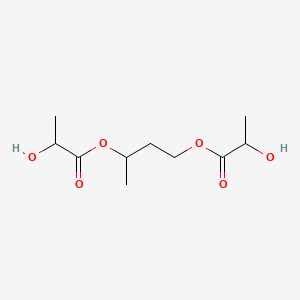
![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)

